Metapramine fumarate
Description
Structure
2D Structure
Properties
CAS No. |
93841-84-0 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;5-3(6)1-2-4(7)8/h3-10,14,17H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YQROWEVOSZDTPZ-WLHGVMLRSA-N |
Isomeric SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Fundamental Research of Metapramine Fumarate
Historical Context of Dibenzazepine (B1670418) Compound Research
The exploration of dibenzazepine compounds represents a significant chapter in the history of psychopharmacology. The journey began in the mid-20th century, a period often referred to as a "golden era" for the discovery of drugs acting on the central nervous system. wikipedia.org The first major breakthrough in this class was the synthesis of carbamazepine (B1668303) in 1953 by Swiss chemist Walter Schindler. Structurally, carbamazepine is similar to tricyclic antidepressants such as imipramine (B1671792).
The 1950s witnessed a revolution in the treatment of depression with the advent of the first tricyclic antidepressant (TCA), imipramine. wikipedia.org Interestingly, the development of imipramine was a result of minor chemical modifications to the chlorpromazine (B137089) structure, a phenothiazine (B1677639) derivative initially investigated for its antihistaminic properties. wikipedia.org This discovery paved the way for the development of a series of dibenzazepine derivatives. ontosight.ai
Researchers began to systematically synthesize and evaluate numerous dibenzazepine compounds to explore their therapeutic potential. europa.eu These efforts were not limited to antidepressant effects but also extended to anticonvulsant, analgesic, and even potential anticancer properties. europa.eu The core dibenzazepine structure, consisting of two benzene (B151609) rings fused to an azepine ring, provided a versatile scaffold for chemical modifications. europa.eu This led to the development of a range of compounds, including clomipramine (B1669221), desipramine (B1205290), and trimipramine, each with unique pharmacological characteristics. europa.euwikipedia.org The ongoing research into dibenzazepine derivatives has more recently explored their potential in treating various other conditions, highlighting the enduring importance of this chemical class in medicinal chemistry. nih.gov
Rationale for Academic Investigation of Metapramine (B130554) Fumarate (B1241708)
The academic investigation of Metapramine fumarate was driven by the need for antidepressants with improved therapeutic profiles. Metapramine, developed by Rhône-Poulenc, was introduced in France in 1984 for the treatment of depression. wikipedia.org The primary rationale for its investigation stemmed from its distinct mechanism of action and a potentially more favorable side-effect profile compared to existing tricyclic antidepressants.
A key distinguishing feature of metapramine is its primary action as a norepinephrine (B1679862) reuptake inhibitor, with little to no effect on the reuptake of serotonin (B10506) or dopamine (B1211576). wikipedia.org This selective action on noradrenergic pathways was a significant point of interest for researchers. Furthermore, unlike many other TCAs, metapramine was reported to have a lack of significant anticholinergic effects, which are responsible for common side effects like dry mouth and constipation. wikipedia.orgresearchgate.net
The combination of its selective norepinephrine reuptake inhibition, lack of notable anticholinergic activity, and its analgesic effects provided a strong impetus for in-depth academic research to fully characterize its therapeutic potential and understand its place within the landscape of antidepressant medications.
Overview of Key Academic Methodologies Applied in this compound Research
The academic investigation of this compound has employed a range of established scientific methodologies to elucidate its pharmacological properties and clinical efficacy. These methods have been crucial in defining its mechanism of action and therapeutic profile.
Preclinical Studies: Initial research involved preclinical animal models to assess the compound's fundamental pharmacological effects. For instance, its antinociceptive (pain-relieving) properties were evaluated using tests such as the phenylbenzoquinone-induced writhing test in mice.
Biochemical Assays: To understand its mechanism of action at a molecular level, biochemical assays were conducted. These studies demonstrated that metapramine acts as a norepinephrine reuptake inhibitor. wikipedia.org Furthermore, its interaction with neurotransmitter receptors was investigated, revealing its low-affinity antagonism at the NMDA receptor complex channel. wikipedia.org
Clinical Trials: A cornerstone of the academic investigation into this compound has been the use of controlled clinical trials. Double-blind, comparative studies were conducted to evaluate its efficacy and tolerability against other established antidepressants, such as clomipramine. nih.gov These trials often involved standardized assessment tools, like the Hamilton Rating Scale for Depression, to measure clinical outcomes. nih.gov The design of such trials is critical, with recommendations for three-arm studies including a placebo and an active control to robustly demonstrate efficacy. europa.eu
Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion of the drug, pharmacokinetic studies were performed. These investigations utilized analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to measure the concentration of metapramine and its metabolites in biological samples like plasma. vulcanchem.com Such studies revealed, for example, that women may exhibit higher plasma levels of the unchanged drug compared to men, a difference attributed to lower protein binding.
Synthesis and Structural Analysis: The synthesis of Metapramine has been documented, with methods such as the hydroboration of iminostilbene (B142622) followed by treatment with methylchloramine being reported. wikipedia.org The fumarate salt is prepared through standard chemical processes involving the reaction of the base with fumaric acid. google.com Structural characterization of the parent compound and its derivatives is achieved using various spectroscopic methods.
Neuropharmacological Mechanisms of Metapramine Fumarate
Monoamine Neurotransmitter System Modulation
Metapramine's principal mechanism of action involves the modulation of monoamine neurotransmitters, with a pronounced selectivity for the norepinephrine (B1679862) system.
Norepinephrine Transporter Interaction Dynamics
Metapramine (B130554) functions as a potent inhibitor of the norepinephrine transporter (NET). nih.gov By binding to NET, it blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
Table 1: Metapramine Fumarate (B1241708) Interaction with Monoamine Transporters
| Transporter | Action | Effect on Neurotransmitter Reuptake |
|---|---|---|
| Norepinephrine Transporter (NET) | Inhibition | Blocked |
| Serotonin (B10506) Transporter (SERT) | No significant effect | Unaffected |
| Dopamine (B1211576) Transporter (DAT) | No significant effect | Unaffected |
Differential Effects on Serotonin and Dopamine Transporters
A key feature of Metapramine's neuropharmacological profile is its high selectivity for the norepinephrine transporter over the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov Research indicates that Metapramine does not significantly affect the reuptake of serotonin or dopamine, distinguishing it from many other tricyclic antidepressants that often exhibit broader activity across different monoamine transporters. nih.gov This selective action on the noradrenergic system is a defining characteristic of its mechanism.
Biochemical Pathways of Norepinephrine Turnover Modulation
By blocking the primary mechanism of norepinephrine clearance from the synapse, Metapramine indirectly influences the turnover and metabolism of this neurotransmitter. The sustained presence of norepinephrine in the synaptic cleft can lead to downstream adaptive changes in the noradrenergic system. Chronic administration of norepinephrine reuptake inhibitors has been shown to alter the levels of norepinephrine metabolites, such as 3-methoxy-4-hydroxyphenylglycol (MHPG), in the brain and cerebrospinal fluid. These changes reflect a complex homeostatic response to the prolonged elevation of synaptic norepinephrine, involving adjustments in norepinephrine synthesis, release, and metabolism.
Receptor-Mediated Pharmacodynamics
N-Methyl-D-Aspartate (NMDA) Receptor Channel Interactions
Metapramine has been identified as a low-affinity antagonist of the N-methyl-D-aspartic acid (NMDA) receptor complex channel. nih.gov In vitro studies have demonstrated that Metapramine can inhibit the NMDA-evoked increase in guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) levels in neonatal rat cerebellar slices, with an IC50 of 13 microM.
The antagonistic action of Metapramine at the NMDA receptor is mediated through its interaction with the phencyclidine (PCP) binding site within the receptor's ion channel. Metapramine inhibits the binding of [3H]TCP, a radiolabeled PCP analog, to rat cortical membranes. This inhibition occurs in the micromolar range, with a reported IC50 value of 1.4 +/- 0.2 microM in the presence of both NMDA and glycine. nih.gov This indicates a direct action at the PCP site. nih.gov
Table 2: Metapramine Fumarate Binding Affinity and Functional Inhibition at the NMDA Receptor
| Parameter | Value | Assay Condition |
|---|---|---|
| IC50 for inhibition of [3H]TCP binding | 1.4 +/- 0.2 µM | Rat cortical membranes in the presence of NMDA and glycine |
| IC50 for inhibition of NMDA-evoked cGMP increase | 13 µM | Neonatal rat cerebellar slices |
Modulation of NMDA-Evoked Intracellular Signaling (e.g., cGMP pathways)
Metapramine has been demonstrated to function as a low-affinity, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor complex. drugbank.compatsnap.com This interaction occurs at the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel. patsnap.com Research conducted on rat cortical membranes showed that metapramine inhibits the binding of [3H]TCP, a radioligand that marks the PCP site, with a moderate inhibitory concentration (IC50) of 1.4 µM. patsnap.com This affinity is notably lower than that of other well-known NMDA channel blockers, being approximately 25 times weaker than PCP and 350 times weaker than MK-801. patsnap.com
The functional consequence of this receptor antagonism extends to intracellular signaling pathways. The activation of NMDA receptors typically leads to an influx of calcium ions, which stimulates neuronal nitric oxide synthase and subsequently increases the production of cyclic guanosine monophosphate (cGMP). researchgate.net Metapramine directly interferes with this cascade. In studies using neonatal rat cerebellar slices, metapramine was shown to inhibit the NMDA-stimulated increase in cGMP levels. patsnap.com This inhibition was concentration-dependent, with an IC50 value of 13 µM. patsnap.com This finding confirms that metapramine's blockade of the NMDA receptor channel is effective in modulating downstream second messenger systems that are implicated in glutamatergic neurotransmission. patsnap.com
Table 1: Metapramine's Activity at the NMDA Receptor Complex
| Parameter | Assay | Result (IC50) | Tissue Source |
|---|---|---|---|
| NMDA Channel Blockade | [3H]TCP Binding Inhibition | 1.4 µM | Rat Cortical Membranes |
| Intracellular Signaling Modulation | NMDA-Evoked cGMP Increase Inhibition | 13 µM | Neonatal Rat Cerebellar Slices |
Analysis of Adrenergic and Other Receptor Affinities
The primary mechanism of action for metapramine is characterized by its selective inhibition of norepinephrine reuptake, an effect it shares with the classic tricyclic antidepressant (TCA) desipramine (B1205290). drugbank.comresearchgate.netnih.gov This action increases the synaptic concentration of norepinephrine. Notably, this selectivity does not extend to other major monoamine transporters; studies indicate that metapramine does not significantly affect the reuptake of serotonin or dopamine. drugbank.comresearchgate.net
A comprehensive analysis of metapramine's direct binding affinities across a wide spectrum of adrenergic and other neurotransmitter receptors is not extensively detailed in publicly available scientific literature. Unlike many other TCAs, for which detailed receptor binding profiles (Ki values) are published, specific affinity data for metapramine at serotonin, histamine (B1213489), and various adrenergic receptor subtypes (e.g., α1, α2, β) have not been formally assayed and reported. drugbank.comresearchgate.net
However, metapramine is distinguished by what appears to be an atypical profile concerning common TCA side-effect-related receptors. Anecdotal and early clinical reports suggest that metapramine lacks significant anticholinergic effects, which are typically mediated by antagonism at muscarinic acetylcholine (B1216132) receptors. drugbank.comresearchgate.netnih.gov This is a significant deviation from the pharmacological profile of most TCAs, which are potent antagonists at muscarinic and histamine H1 receptors. wikipedia.orgnih.gov
Table 2: Summary of Known Receptor and Transporter Interactions for Metapramine
| Target | Interaction Type | Reported Effect | Affinity Data (Ki) |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Reuptake Inhibition | Yes | Not specified in sources |
| Serotonin Transporter (SERT) | Reuptake Inhibition | No significant effect | Not specified in sources |
| Dopamine Transporter (DAT) | Reuptake Inhibition | No significant effect | Not specified in sources |
| NMDA Receptor (PCP Site) | Channel Blockade (Antagonism) | Low-affinity | IC50 = 1.4 µM (for [3H]TCP binding) |
| Muscarinic Acetylcholine Receptors | Antagonism | Reported to be absent/insignificant | Not formally assayed |
| Histamine H1 Receptors | Antagonism | Not specified in sources | Not formally assayed |
| Adrenergic Receptors (α1, α2, β) | Antagonism | Not specified in sources | Not formally assayed |
Theoretical Considerations of Atypical Receptor Profiles Among Tricyclic Compounds
The pharmacological profile of metapramine marks it as an atypical member of the tricyclic antidepressant class. wikipedia.org Classic TCAs, such as amitriptyline (B1667244) and imipramine (B1671792), are characterized by a broad receptor-binding profile. wikipedia.orgnih.gov Typically, these compounds function as potent inhibitors of both serotonin and norepinephrine reuptake and simultaneously exhibit strong antagonism at several other receptors, including histamine H1, muscarinic acetylcholine M1, and α1-adrenergic receptors. wikipedia.orgnih.govnih.gov This multi-receptor activity, while contributing to their therapeutic effect, is also responsible for a range of undesirable side effects like sedation, dry mouth, and orthostatic hypotension. wikipedia.org
Metapramine's profile deviates from this classic model in several key aspects:
Selective Monoamine Reuptake Inhibition : Its action is largely confined to the norepinephrine transporter, lacking the significant serotonergic activity of many other TCAs. drugbank.comresearchgate.net
Apparent Lack of Anticholinergic and Histaminergic Activity : The absence of significant anticholinergic effects is a major point of differentiation from first-generation TCAs. drugbank.comnih.gov This suggests a much lower affinity for muscarinic receptors, contributing to a more favorable side-effect profile in this regard.
Glutamatergic Modulation : The most unique feature of metapramine's profile is its activity as an NMDA receptor antagonist. patsnap.com While other TCAs may have some affinity for the NMDA receptor, it is not considered a primary mechanism of action for the class. nih.gov This places metapramine at the intersection of monoaminergic and glutamatergic theories of antidepressant action.
Modern pharmacological research has revealed further complexities in TCA mechanisms, such as biased agonism at adrenergic receptors. For instance, compounds like desipramine and imipramine have been shown to act as biased ligands at the α2A-adrenergic receptor, promoting receptor regulation through arrestin pathways without activating traditional G-protein signaling. nih.gov It remains a theoretical consideration whether metapramine, as a desipramine-like compound, might share this or other non-canonical signaling properties. The combination of selective norepinephrine reuptake inhibition, a lack of common TCA-related receptor antagonisms, and a distinct modulatory role in the glutamate (B1630785) system firmly establishes metapramine's receptor profile as atypical within the broader classification of tricyclic compounds.
Preclinical Pharmacokinetic and Metabolic Research of Metapramine Fumarate
Absorption and Distribution Studies in Animal Models
Preclinical research, primarily in rodent models, has been instrumental in characterizing the absorption and distribution of metapramine (B130554). These studies reveal a compound with rapid absorption and significant tissue penetration, particularly into the brain.
Brain Penetration Dynamics and Levels
Studies in mice have demonstrated that metapramine is rapidly absorbed into the brain. nih.gov Following administration, the time to reach maximum concentration (Tmax) in the brain is approximately 10 minutes. nih.gov This indicates a swift passage across the blood-brain barrier. The elimination half-life from the brain is also relatively short, at around 40 minutes. nih.gov
The high affinity of metapramine and its metabolites for brain tissue has been confirmed through studies involving repeated injections, which showed a sustained presence in brain regions. nih.gov A significant linear correlation has been observed between the levels of metapramine in the brain and its effects in certain preclinical models of pain, further highlighting the importance of its brain penetration for its pharmacological activity. nih.gov
Table 1: Brain Pharmacokinetic Parameters of Metapramine in Mice nih.gov
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 10 minutes |
| Elimination Half-life (T1/2) | 40 minutes |
Systemic and Tissue Distribution Profiles in Preclinical Species
In mice, metapramine exhibits kinetic profiles that can be described by a bicompartmental open model for both plasma and brain. nih.gov The plasma half-life in mice is notably short at 87 minutes, a significant contrast to the 7-hour half-life observed in humans. researchgate.net This highlights inter-species differences in drug handling.
The metabolism of metapramine is extensive, and there is significant transfer of both the parent drug and its metabolites into the brain. researchgate.net Studies have shown a significant correlation between the administered dose and the resulting plasma and brain levels of metapramine. nih.gov There is also a correlation between the dose and the plasma levels of the primary monodemethylated metabolite. nih.gov The combined levels of metapramine and its metabolites in both plasma and brain also correlate with the administered dose. nih.gov
Biotransformation Pathways and Metabolite Profiling
The biotransformation of metapramine is a critical aspect of its pharmacology, leading to the formation of several metabolites. The primary pathway involves demethylation.
Characterization of Demethylated Metabolites
Research has identified three major demethylated metabolites of metapramine in plasma. capes.gov.br The monodemethylated metabolite, referred to as metabolite I, is the most predominant of these. nih.gov In human studies, the mean area under the plasma concentration curve for this metabolite was found to be 49% of that of the parent metapramine, with a shorter half-life of 5.92 hours compared to metapramine's 8.29 hours. nih.gov
A gas chromatography-mass fragmentographic method has been developed for the simultaneous determination of metapramine and its three main demethylated metabolites in plasma. capes.gov.br This method is sensitive enough to track their concentrations over a 24-hour period following a single oral dose, despite the rapid elimination and extensive metabolism of metapramine. capes.gov.br Interestingly, while a correlation exists between metapramine levels in the brain and its antinociceptive effects, no such correlation was found with the levels of its three desmethylated metabolites. nih.gov
Table 2: Key Demethylated Metabolites of Metapramine
| Metabolite | Description |
| Metabolite I | The main monodemethylated metabolite. nih.gov |
| Metabolite II | A demethylated metabolite with a similar kinetic profile to metapramine and Metabolite I. nih.gov |
| Other Demethylated Metabolites | A third major demethylated metabolite has been identified in plasma. capes.gov.br |
In Vitro Metabolic Enzyme System Analysis
The metabolism of many drugs, including antidepressants, is primarily carried out by a group of enzymes in the liver.
The hepatic microsomal enzyme system, particularly the cytochrome P450 (CYP450) system, is central to the metabolism of a wide array of xenobiotics, including tricyclic antidepressants. sigmaaldrich.comgpnotebook.com These enzymes, located in the endoplasmic reticulum of liver cells, catalyze oxidation reactions that typically make compounds more water-soluble and easier to excrete. sigmaaldrich.comgpnotebook.com While specific studies detailing the exact CYP450 isozymes responsible for metapramine metabolism are not extensively available in the provided search results, the extensive metabolism of metapramine in the liver strongly suggests the involvement of this system. capes.gov.br The process of demethylation, a key biotransformation pathway for metapramine, is a common reaction catalyzed by CYP450 enzymes. sigmaaldrich.com The functionality of this enzyme system can be influenced by various factors, which can, in turn, affect the metabolic rate of drugs. news-medical.net
Applications of Biomimetic Chemical Systems
While direct research on the application of biomimetic chemical systems specifically for metapramine fumarate (B1241708) is not extensively documented in publicly available literature, the principles of this field are highly relevant to understanding its metabolism. Biomimetic systems are designed to mimic biological processes, such as enzymatic reactions, in a controlled, non-living environment. nih.gov These systems can be invaluable for studying the metabolism of drugs like metapramine.
The primary metabolic pathway for many tricyclic antidepressants involves oxidation, often mediated by cytochrome P450 (CYP) enzymes in the liver. mdpi.com Biomimetic systems can utilize synthetic catalysts that replicate the function of these enzymes to predict and identify potential metabolites of metapramine. By simulating the oxidative environment of the liver, researchers can observe the transformation of the parent drug into its various metabolic products. This approach allows for the identification of short-lived, reactive intermediates that might be difficult to detect in vivo. nih.gov
Elimination Kinetics in Preclinical Species
The elimination kinetics of metapramine have been studied in preclinical species, revealing important species-specific differences. In SWISS CD 1 mice, metapramine exhibits a very short plasma half-life (T1/2) of 87 minutes. nih.gov This is in stark contrast to the reported half-life of approximately 7-8 hours in humans. nih.govwikipedia.org The elimination from the brain in mice is also rapid, with a half-life of 40 minutes. nih.gov The kinetic profile in both plasma and brain of mice follows a bicompartment open model. nih.gov
This rapid elimination in mice indicates intensive metabolism of the drug in this species. nih.gov The kinetic parameters derived from these preclinical studies are crucial for designing appropriate dosing schedules in further animal research to maintain effective drug concentrations. nih.gov
Interactive Data Table: Elimination Half-Life of Metapramine
| Species | Tissue | Half-Life (T1/2) |
| Mouse | Plasma | 87 minutes nih.gov |
| Mouse | Brain | 40 minutes nih.gov |
| Human | Plasma | ~7-8 hours nih.govwikipedia.org |
Influencing Factors on Preclinical Metabolism and Disposition (e.g., species differences, sex characteristics)
Several factors can influence the preclinical metabolism and disposition of metapramine, with species differences being a prominent factor. As noted, the metabolism of metapramine is significantly more rapid in mice compared to humans, leading to a much shorter half-life in the rodent model. nih.gov This highlights the importance of considering interspecies variations in drug metabolism when extrapolating preclinical data to clinical scenarios. Such differences can be attributed to variations in the expression and activity of metabolic enzymes, like the cytochrome P450 system, between species. nih.gov
While specific preclinical studies on sex differences in metapramine metabolism were not found in the provided search results, it is a well-established principle that sex can influence the pharmacokinetics of various drugs. nih.govworldwide.com These differences can arise from hormonal regulation of drug-metabolizing enzymes. For example, in some species, the expression of certain CYP enzymes differs between males and females, leading to sex-specific rates of drug metabolism. nih.gov Although a study in humans found no significant differences in metapramine kinetics between men and women, this may not hold true for all preclinical species. nih.gov Therefore, considering sex as a biological variable is a critical aspect of comprehensive preclinical pharmacokinetic and metabolic research.
Preclinical Neurobehavioral and Electrophysiological Investigations of Metapramine Fumarate
Assessment of Analgesic Properties in Animal Models
Metapramine (B130554) has demonstrated notable antinociceptive effects across several animal models of pain. nih.gov Investigations have explored its efficacy in both acute and chronic pain scenarios, revealing a complex interaction with nociceptive pathways.
Nociceptive Response Modulation in Acute Pain Models
In acute pain models, metapramine has shown the ability to reduce nociception. nih.gov One study evaluated its effects in four distinct tests: the hot plate test, the phenylbenzoquinone-induced writhing test, the tail flick test, and the test of electrical stimulation of the tail. nih.gov In all four models, metapramine was found to clearly reduce the perception of pain. nih.gov
The phenylbenzoquinone-induced writhing test, a model of visceral pain, was particularly sensitive to the effects of metapramine.
Chronic Pain Model Investigations
The analgesic properties of metapramine have also been observed in the context of chronic administration. While specific models of chronic pain were not detailed in the available research, studies have shown that repeated administration of metapramine can produce sustained antinociceptive effects. The analgesic effects of metapramine in the hot plate test and the test of electrical stimulation of the tail were found to be reversed by naloxone, suggesting a potential interaction with the opioid system. nih.gov
Modulation of Specific Behavioral Paradigms Related to Neuropsychopharmacology
The preclinical assessment of antidepressants often involves behavioral paradigms that are sensitive to the effects of these drugs. Two such models are the forced swim test and the learned helplessness test, which are used to screen for antidepressant activity.
The forced swim test is a widely used behavioral despair model where rodents are placed in an inescapable cylinder of water. nih.govyoutube.comyoutube.com The duration of immobility is measured, with a reduction in immobility time considered indicative of an antidepressant effect. nih.govyoutube.com Antidepressants typically increase the time spent swimming or climbing, behaviors interpreted as attempts to escape. youtube.com
The learned helplessness model exposes animals to uncontrollable and inescapable stress, which can lead to the development of passive behaviors in subsequent stressful situations. nih.govupenn.edusimplypsychology.org This is often manifested as a failure to escape a shock that is otherwise avoidable. nih.gov Chronic administration of antidepressants has been shown to reduce the number of escape failures in this model. nih.gov The reversal of learned helplessness is considered a key indicator of antidepressant efficacy. nih.gov
Electrophysiological Studies of Neuronal Activity in Brain Regions
The hippocampus is a critical brain region involved in the pathophysiology of depression and the mechanism of action of antidepressant drugs. nih.govnih.gov Electrophysiological studies in this area often focus on changes in neuronal firing rates, synaptic plasticity, and network oscillations. nih.govnih.gov For instance, some antidepressant treatments have been shown to suppress paired-pulse and frequency-dependent inhibition in the dentate gyrus of the hippocampus, suggesting a reduction in local circuit inhibition. nih.gov
The dopaminergic system, particularly neurons in the ventral tegmental area (VTA), is also implicated in mood regulation and the effects of antidepressants. nih.gov In vivo electrophysiology can be used to measure the firing rate and burst activity of dopamine (B1211576) neurons. nih.gov Studies have shown that some antidepressants can modulate the activity of these neurons. nih.gov
Comparative Preclinical Efficacy Studies (against other pharmacological agents in research settings)
In preclinical research, the efficacy of a novel compound is often compared to that of established drugs. In the context of pain, tricyclic antidepressants like imipramine (B1671792) and amitriptyline (B1667244) are frequently used as reference compounds. nih.gov
One study directly compared the antinociceptive effects of metapramine and clomipramine (B1669221) in the hot plate test and the test of electrical stimulation of the tail. nih.gov The analgesic effects of both compounds in these tests were reversed by the opioid antagonist naloxone. nih.gov However, the study did not find evidence for the potentiation of metapramine- or clomipramine-induced analgesia by an enkephalinase inhibitor, suggesting that the involvement of endogenous enkephalins in their analgesic action is unlikely. nih.gov
Synthetic Chemistry and Structural Modification Research of Metapramine Fumarate
Chemical Synthesis Routes for Metapramine (B130554) Fumarate (B1241708)
The synthesis of metapramine fumarate involves two key stages: the formation of the core dibenzazepine (B1670418) structure and the subsequent creation of the fumarate salt.
Methodologies for Dibenzazepine Core Synthesis
The dibenzazepine nucleus is a common structural feature among tricyclic antidepressants. ontosight.ai The synthesis of this core structure is a critical first step. One patented method for synthesizing metapramine begins with iminostilbene (B142622). wikipedia.org This starting material undergoes hydroboration with N,N-diethylaminoborane to form an intermediate, 10-borohydro-5-methyl-10,11-dihydro-dibenzo[b,f]azepine. wikipedia.org This intermediate is then treated with methylchloramine to yield metapramine. wikipedia.org
Generally, the synthesis of dibenzazepine derivatives can be approached through various routes. A common strategy involves the intramolecular cyclization of suitable substrates. researchgate.net For instance, the synthesis of some dibenzazepine analogs starts with the condensation of 3-phenylpropanenitrile with ethyl chloroacetate. ijnc.ir Another approach involves the condensation of 1-phenyl-1-cyclohexanecarboxylic acid with N,N-dimethyl-3-chloropropan-1-amine to form the tricyclic ring structure. ijnc.ir The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives has also been reported, highlighting the versatility of synthetic approaches to this scaffold. researchgate.net
The general synthetic scheme for many tricyclic antidepressants involves creating the core ring system and then adding the desired side chains through reactions like condensation with various chlorides in the presence of a base. ijnc.ir
Principles of Fumarate Salt Formation and Its Impact on Compound Characteristics
The formation of a salt, such as this compound, is a common practice in pharmaceutical development to enhance a drug's physicochemical properties. bjcardio.co.uknih.gov Salts are formed through a strong ionic interaction between an ionized compound and an oppositely charged counterion, leading to crystallization. ijirset.com For basic compounds like metapramine, acidic counterions like fumaric acid are used. nih.gov
The selection of a specific salt form, in this case, fumarate, can significantly impact a drug's characteristics:
Solubility and Dissolution: Salt formation is a primary method to improve the aqueous solubility and dissolution rate of poorly soluble drugs. bjcardio.co.uknih.gov For instance, the fumarate salt of torasemide demonstrated an 18-fold increase in solubility compared to the parent drug. rsc.org This enhancement is crucial for bioavailability.
Stability: The crystalline structure of a salt can offer greater chemical and physical stability compared to the free base. researchgate.nettapi.com
Manufacturability: Improved physical properties can facilitate easier handling and processing during drug manufacturing. bjcardio.co.uk
The process involves reacting the basic drug molecule with fumaric acid, leading to proton transfer and the formation of the fumarate salt. ijirset.com The resulting salt's properties are then characterized using techniques like powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and differential scanning calorimetry (DSC). ijirset.com
Structure-Activity Relationship (SAR) Studies of Dibenzazepine Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For dibenzazepine analogs, these studies have been instrumental in designing more effective and selective antidepressants.
Design Principles for Modulating Neurotransmitter Transporter Selectivity
The therapeutic effects of tricyclic antidepressants are primarily due to their ability to inhibit the reuptake of neurotransmitters like norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT). ontosight.ai The structure of the dibenzazepine molecule can be modified to alter its selectivity for these transporters. nih.gov
Key design principles include:
Side Chain Amine Group: The nature of the amino group on the side chain is critical. Tertiary amines, like in imipramine (B1671792), are generally more potent inhibitors of 5-HT reuptake, while secondary amines, like in desipramine (B1205290) (a metabolite of imipramine), are more potent inhibitors of NE reuptake. pharmacy180.com Metapramine, acting as a norepinephrine reuptake inhibitor, follows this trend. wikipedia.org
Side Chain Length: A propylene (B89431) (three-carbon) bridge separating the basic nitrogen from the tricyclic nucleus generally confers maximum potency. pharmacy180.com Increasing the carbon chain length can lead to decreased activity or increased toxicity. pharmacy180.com
Tricyclic Core Modifications:
Replacing the nitrogen atom at the 5-position with a carbon atom does not significantly affect activity. neu.edu.tr
Substitutions on the aromatic rings, such as a chloro group at the C-3 position, can influence activity. pharmacy180.com
The angle between the two phenyl rings of the tricyclic system is also important for activity. neu.edu.tr
These principles guide the design of new analogs with specific transporter selectivity profiles, aiming to enhance therapeutic efficacy while minimizing side effects. wikipedia.org
Synthesis of Novel Metapramine Derivatives for Pharmacological Screening
The synthesis of novel derivatives is a continuous effort in drug discovery to identify compounds with improved pharmacological profiles. mdpi.comnih.govresearchgate.net This involves systematically modifying the lead compound, in this case, metapramine, and evaluating the new analogs for their activity.
The synthesis of new derivatives often follows established multi-step organic synthesis methods, including condensation, cyclization, and substitution reactions to introduce new functional groups or side chains. ontosight.aimdpi.comthaiscience.info For example, a series of novel 2-methoxyphenylpiperazine derivatives were synthesized and evaluated for their antidepressant-like properties. mdpi.com Similarly, novel pyrazoline derivatives were synthesized and tested for their antidepressant efficacy. thaiscience.info These studies often involve creating a library of related compounds to systematically explore the SAR.
The synthesized compounds are then subjected to pharmacological screening to assess their binding affinity for various receptors and transporters and to determine their functional activity (e.g., as agonists or antagonists). mdpi.com
Stereochemical Considerations in Analog Development
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and development as it can significantly influence a drug's pharmacological properties. mdpi.com
Chiral Centers: The presence of chiral centers in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images. mdpi.com For instance, mianserin, another tetracyclic antidepressant with a dibenzazepine skeleton, has a chiral center and exists as two enantiomers (R- and S-mianserin), which are used as a racemic mixture. mdpi.com
Impact on Activity: Enantiomers can have different affinities for their biological targets and may even exhibit different pharmacological activities. vulcanchem.com The precise stereochemistry of a molecule is crucial for its interaction with receptors, as minor changes in spatial orientation can dramatically affect binding and biological activity. vulcanchem.com
Atropisomers: Some dibenzazepine derivatives can exhibit atropisomerism, where rotation around a single bond is restricted, leading to stable, non-interconvertible rotational isomers. This stereochemical feature is also important for biological activity.
Therefore, controlling the stereochemistry during the synthesis of new analogs is essential. This can be achieved through stereoselective synthesis, which uses chiral catalysts or auxiliaries to produce a single desired enantiomer, or through the resolution of a racemic mixture. vulcanchem.com
Advanced Research Directions and Theoretical Perspectives in Metapramine Fumarate Studies
Exploration of Molecular Targets Beyond Classic Monoamine Systems and NMDA Receptors
While metapramine (B130554) is known to act as a norepinephrine (B1679862) reuptake inhibitor, its pharmacological activity extends beyond the classical monoamine systems. wikipedia.orgmedchemexpress.com A significant area of research has been its interaction with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov
Metapramine has been identified as a low-affinity, non-competitive antagonist of the NMDA receptor. medchemexpress.comnih.gov In vitro studies have demonstrated that metapramine inhibits the binding of [3H]TCP, a marker for the PCP binding site within the NMDA receptor channel, to rat cortical membranes. nih.gov This inhibition occurs in the micromolar range, suggesting a direct action at this site. nih.gov Specifically, the IC50 value for this inhibition was found to be 1.4 +/- 0.2 microM. nih.gov Further evidence of its antagonistic properties at the NMDA receptor is its ability to inhibit the NMDA-induced increase of cyclic guanosine (B1672433) monophosphate (cGMP) in neonatal rat cerebellar slices, with an IC50 of 13 microM. nih.gov
The affinity of metapramine for the PCP site is notably lower than that of other well-known NMDA receptor antagonists like phencyclidine (PCP) and MK-801. nih.gov This characteristic as a low-affinity antagonist has led to discussions about its potential therapeutic applications in conditions associated with excessive glutamatergic stimulation. nih.gov
Beyond the well-documented effects on norepinephrine and NMDA receptors, research has also pointed towards other potential molecular targets. For instance, metapramine is also an irreversible, competitive antagonist at sigma receptors. americanchemicalsuppliers.com However, its direct effects on other crucial receptors like serotonin (B10506), histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors have not been extensively assayed. wikipedia.org Anecdotal reports suggest a lack of anticholinergic effects, which is unique among many tricyclic antidepressants. wikipedia.org
Future research may delve into a broader range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. mdpi.com The exploration of orphan receptors, cannabinoid receptors, and various neurokinin receptors could unveil novel mechanisms of action for metapramine. mdpi.com
Investigation of Neuroplasticity and Cellular Adaptations
The concept of neuroplasticity, the brain's capacity to reorganize itself by forming new neural connections, is central to understanding the long-term effects of antidepressants. nih.govmdpi.com Research into compounds like psychedelics has shown that they can induce rapid and lasting changes in plasticity-related genes and proteins, such as Brain-Derived Neurotrophic Factor (BDNF). nih.gov These changes are associated with increased dendritic complexity and neurogenesis. nih.gov
While direct studies on metapramine's influence on specific markers of neuroplasticity are not extensively detailed in the provided results, the known interaction with the NMDA receptor provides a strong theoretical basis for its involvement in these processes. The glutamatergic system, particularly NMDA receptor function, is intrinsically linked to synaptic plasticity, learning, and memory. nih.govxiahepublishing.com Therefore, metapramine's modulation of this system could lead to significant cellular adaptations.
Future investigations could focus on how metapramine affects key elements of neuroplasticity, including:
Synaptic remodeling: Examining changes in dendritic spine density and morphology in brain regions like the hippocampus and prefrontal cortex following metapramine administration. nih.gov
Neurogenesis: Assessing the rate of new neuron formation in the adult brain, a process known to be influenced by some antidepressants. nih.gov
Expression of neurotrophic factors: Measuring levels of BDNF and other growth factors that support neuronal survival and growth. nih.gov
Understanding these cellular adaptations is crucial for a comprehensive picture of metapramine's therapeutic effects and could reveal new avenues for its clinical use.
Role in Epigenetic Modulation and Gene Expression
Epigenetics refers to heritable changes that alter gene expression without changing the DNA sequence itself. mdpi.com These modifications, such as DNA methylation and histone modifications, play a crucial role in the long-term regulation of gene expression and are increasingly recognized as important in the pathophysiology of psychiatric disorders and the action of psychotropic drugs. nih.govdurect.com
The fumarate (B1241708) component of metapramine fumarate is of particular interest in this context. Fumarate has been identified as an epigenetic modifier. nih.gov It can inhibit α-ketoglutarate-dependent dioxygenases, which are involved in DNA and histone demethylation. nih.gov This inhibition can lead to changes in the epigenetic landscape, affecting gene expression. For example, fumarate has been shown to inhibit TET-mediated demethylation, which can lead to the silencing of certain genes. nih.gov
While the direct epigenetic effects of metapramine itself are not well-documented, the potential for the fumarate salt to influence these mechanisms is a significant area for future research. Investigations could explore whether this compound treatment leads to alterations in:
DNA methylation patterns: Examining global and gene-specific DNA methylation changes in relevant brain regions. durect.com
Histone modifications: Assessing changes in histone acetylation and methylation, which can alter chromatin structure and gene accessibility. mdpi.com
Gene expression profiles: Utilizing transcriptomic approaches to identify genes whose expression is altered by this compound, potentially revealing novel therapeutic targets and pathways. nih.gov
The study of epigenetic modulation offers a deeper understanding of how this compound may induce lasting changes in brain function.
Advanced Preclinical Models and Methodologies for Neuropharmacological Research
The investigation of this compound's complex pharmacological profile relies on a variety of advanced preclinical models and analytical methodologies.
Integration of In Silico Modeling and Experimental Approaches
In silico modeling, or computer-based simulation, is becoming an increasingly valuable tool in pharmacology. nih.govmdpi.com These computational approaches can be used to predict the interaction of a drug with its molecular targets, screen for potential new targets, and understand the relationship between a drug's structure and its activity. nih.gov For instance, in silico transcriptomic-wide association studies can be used to predict a drug's efficacy based on its induced gene expression profile. nih.gov
In the context of metapramine, in silico docking studies could be employed to further refine our understanding of its binding to the NMDA receptor and to explore potential interactions with other receptors. nih.gov Combining these computational predictions with traditional in vitro and in vivo experimental validation provides a powerful and efficient approach to drug research. mdpi.com
Application of Advanced Analytical Techniques (e.g., LC-MS, GC-MS, NMR for metabolic studies)
Advanced analytical techniques are essential for detailed pharmacokinetic and metabolic studies of metapramine. nih.govnih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the qualitative and quantitative analysis of drugs and their metabolites in biological samples like plasma and brain tissue. nih.govmdpi.comfrontiersin.org
Studies on metapramine have utilized GC-MS to determine its pharmacokinetic properties and to measure the levels of its desmethylated metabolites. nih.gov These studies have revealed a significant correlation between the brain levels of metapramine and its antinociceptive effects. nih.gov Furthermore, pharmacokinetic studies in mice have shown that metapramine is rapidly absorbed into the brain and that its kinetic profile can be described by a bicompartmental open model. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for metabolomics research, providing detailed information about the structure and concentration of various metabolites. mdpi.comfrontiersin.org The application of these advanced analytical methods is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of metapramine, which in turn informs our understanding of its therapeutic effects and potential for drug-drug interactions.
Theoretical Contributions of this compound Research to Neuropsychopharmacology and Drug Discovery
Research into this compound has made several important theoretical contributions to the fields of neuropsychopharmacology and drug discovery.
The identification of metapramine as a low-affinity NMDA receptor antagonist has contributed to the growing understanding that the therapeutic effects of antidepressants are not solely mediated by the monoamine system. wikipedia.orgnih.gov This has helped to shift the focus of antidepressant research towards other neurotransmitter systems, particularly the glutamatergic system, as promising targets for novel drug development. nih.govxiahepublishing.comnih.gov
The study of metapramine also highlights the importance of considering the full pharmacological profile of a drug, including its metabolites and the potential activity of its salt form. The potential epigenetic effects of the fumarate component of this compound underscore the need for a holistic approach to understanding drug action. mdpi.comnih.gov
Furthermore, the use of advanced preclinical models and analytical techniques in metapramine research serves as a template for the investigation of other psychoactive compounds. nih.govfrontiersin.orgumw.edu.plnih.gov The integration of in silico modeling with experimental validation, and the detailed pharmacokinetic and metabolic profiling of drugs, are now standard practices in modern drug discovery. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the pharmacokinetic profile of metapramine fumarate in preclinical models?
- Methodological Answer: Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and tissue concentrations of this compound and its metabolites. Employ non-compartmental analysis (NCA) to calculate parameters like , , and AUC. Rodent models should be dosed orally or intravenously with this compound (10–50 mg/kg) to assess bioavailability and tissue distribution. Ensure compliance with species-specific metabolic pathways to avoid misinterpretation of clearance rates .
Q. How does the structural configuration of this compound influence its antidepressant activity compared to classical tricyclic antidepressants (TCAs)?
- Methodological Answer: Perform comparative molecular docking studies using serotonin (5-HT) and norepinephrine (NET) transporters to evaluate binding affinities. Unlike TCAs (e.g., imipramine), this compound lacks dibenzazepine rings, reducing anticholinergic side effects. Validate findings with in vitro assays measuring monoamine reuptake inhibition in synaptosomal preparations .
Q. What in vitro assays are suitable for assessing this compound’s neuropharmacological mechanisms?
- Methodological Answer: Use rat brain-derived primary neuronal cultures to measure extracellular monoamine levels via microdialysis. Combine with calcium imaging to evaluate neuronal activation. For receptor profiling, employ radioligand binding assays (e.g., H-citalopram for serotonin transporters) to quantify IC values .
Advanced Research Questions
Q. How can contradictory findings in this compound’s efficacy across rodent depression models (e.g., forced swim test vs. chronic unpredictable stress) be resolved?
- Methodological Answer: Conduct meta-analyses of dose-response data (5–30 mg/kg) stratified by model type. Use mixed-effects regression to account for variability in stress induction protocols. Validate with biomarker studies (e.g., plasma corticosterone, BDNF levels) to correlate behavioral outcomes with neurochemical changes .
Q. What strategies optimize the synthesis of this compound to minimize genotoxic impurities in scaled-up batches?
- Methodological Answer: Apply quality-by-design (QbD) principles to identify critical process parameters (CPPs) during fumaric acid salt formation. Use tandem mass spectrometry (MS/MS) to detect intermediates like N-methyl-4-piperidone. Implement purge studies to ensure impurities remain below ICH Q3A thresholds (e.g., <0.15% w/w) .
Q. How can longitudinal studies address the reproducibility crisis in this compound’s long-term neuroprotective effects?
- Methodological Answer: Design 6-month rodent trials with blinded histological assessments (e.g., hippocampal neuron counts via Nissl staining). Share raw datasets and analytical code publicly to enable independent validation. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .
Key Considerations
- Data Integrity: Ensure raw chromatograms and spectra are retained for regulatory audits. Follow STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) guidelines for preclinical data .
- Ethical Compliance: Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization and blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
